2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol
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Overview
Description
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol is a chemical compound with the molecular formula C5H9N5O2. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol typically involves the reaction of 4,6-diamino-1,3,5-triazine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a basic catalyst such as piperidine, and the temperature is maintained between 20-40°C . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol replaces a hydrogen atom on the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to ensure consistent product quality. The use of high-purity reagents and solvents is also crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution with halides can produce halogenated triazine derivatives.
Scientific Research Applications
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of the hydroxyl group.
2,4-Diamino-1,3,5-triazine: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different biological activities.
Uniqueness
2-((4,6-Diamino-1,3,5-triazin-2-yl)oxy)ethanol is unique due to its combination of the triazine ring with an ethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Properties
CAS No. |
84522-07-6 |
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Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethanol |
InChI |
InChI=1S/C5H9N5O2/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
InChI Key |
NNGSAOWVXUXCDK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)N)N)O |
Origin of Product |
United States |
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